N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine
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Overview
Description
METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}METHYL)AMINE is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using robust and scalable methods. The use of trifluoromethanesulfonyl chloride (CF3SO2Cl) is one such method, which allows for efficient introduction of the trifluoromethyl group into aromatic systems .
Chemical Reactions Analysis
Types of Reactions
METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}METHYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trifluoromethyl)phenyl sulfone
- Trifluoromethylpyridine
Uniqueness
METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}METHYL)AMINE is unique due to the presence of both a trifluoromethyl group and a methylamine group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylamine group provides a site for further chemical modifications .
Properties
Molecular Formula |
C9H10F3NS |
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Molecular Weight |
221.24 g/mol |
IUPAC Name |
N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine |
InChI |
InChI=1S/C9H10F3NS/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12/h2-5,13H,6H2,1H3 |
InChI Key |
OELYUHIDKFRWQM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)SC(F)(F)F |
Origin of Product |
United States |
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